REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[S:2].C(OCC)(=O)C.[CH3:11][C:12]([CH3:15])=[C:13]=[O:14].C(Cl)(Cl)(Cl)[Cl:17]>>[CH3:11][C:12]([CH3:15])([C:13]([Cl:17])=[O:14])[C:1]([Cl:4])=[S:2]
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
CC(=C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
The addition required five minutes during which time the reaction mixture temperature
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Duration
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5 min
|
Type
|
CUSTOM
|
Details
|
rose from 25° C. to 32° C
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure to a semi-solid residue
|
Type
|
FILTRATION
|
Details
|
a solid collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residual oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=S)Cl)(C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |